molecular formula C14H19N3O3S B2728491 N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide CAS No. 2197572-08-8

N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide

Cat. No. B2728491
M. Wt: 309.38
InChI Key: QZLLBRHPMINWHC-UHFFFAOYSA-N
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Description

N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP, the energy currency of cells. MPTP has been used to study the mechanisms of Parkinson's disease, a neurodegenerative disorder that affects the dopaminergic neurons in the brain.

Mechanism Of Action

N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide inhibits mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This can cause oxidative stress and damage to the dopaminergic neurons, leading to their degeneration.

Biochemical And Physiological Effects

N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide has been shown to cause a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. It also causes the formation of Lewy bodies, abnormal protein aggregates that are found in the brains of Parkinson's disease patients.

Advantages And Limitations For Lab Experiments

N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, which allows for precise control of its effects on cells. It also mimics the symptoms of Parkinson's disease in humans, making it a valuable tool for studying the disease. However, N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide has limitations as well. It is a toxic compound that can be hazardous to handle, and its effects on cells can be difficult to control.

Future Directions

There are several future directions for research on N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide. One area of interest is the development of new compounds that can selectively target mitochondrial complex I without the toxic effects of N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide. Another area of interest is the use of N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide in combination with other compounds to study the complex interactions between mitochondrial dysfunction, oxidative stress, and neurodegeneration. Additionally, N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide may have potential as a therapeutic agent for Parkinson's disease, although further research is needed to explore this possibility.

Synthesis Methods

N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide can be synthesized by the reaction of 2-(4-methyl-1,3-thiazol-2-yl)morpholine with ethyl acrylate in the presence of a base such as potassium carbonate. The resulting product can be purified by column chromatography to obtain pure N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide.

Scientific Research Applications

N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide can cross the blood-brain barrier and is selectively taken up by dopaminergic neurons, where it is metabolized to MPP+, a toxic compound that causes the degeneration of these neurons. This mimics the symptoms of Parkinson's disease in humans, making N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide a valuable tool for studying the disease.

properties

IUPAC Name

N-[3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-3-12(18)15-5-4-13(19)17-6-7-20-11(8-17)14-16-10(2)9-21-14/h3,9,11H,1,4-8H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLLBRHPMINWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CN(CCO2)C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-(4-Methylthiazol-2-yl)morpholino)-3-oxopropyl)acrylamide

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